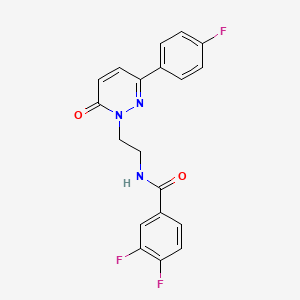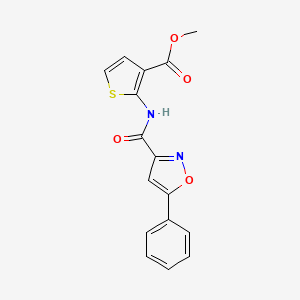
N-(furan-2-ylmethyl)hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(furan-2-ylmethyl)hexan-1-amine” is a chemical compound that contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound “this compound” is likely to be a derivative of furan .
Synthesis Analysis
The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields . A 21% yield of the target secondary amine (N-(furan-2-ylmethyl)aniline) was obtained at room temperature using ethyl acetate as the solvent .Molecular Structure Analysis
The molecular structure of “this compound” is likely to contain a furan ring and an amine group . The compound “N-(furan-2-ylmethyl)furan-2-carboxamide” was produced using 2-furoic acid, furfurylamine, and furfuryl alcohol .Chemical Reactions Analysis
The reactions for the synthesis of “this compound” were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Ruthenium nanoparticles supported on Nb2O5 have shown high selectivity and reusability as catalysts for the low-temperature reductive amination of various carbonyl compounds, including heterocycles and halogens, to synthesize primary amines without forming secondary amines or undesired hydrogenated byproducts. This methodology facilitates the synthesis of compounds like 2,5-bis(aminomethyl)furan, crucial for aramid production (Komanoya et al., 2017).
Material Science and Polymer Applications
In materials science, furfuryl amine has been utilized as a chain extender in the synthesis of linear polyurethane with pendant furan groups (L-PU-Furan), and cross-linked healable polyurethane containing Diels–Alder bonds (C-PU-DA). These materials exhibit excellent thermal reversibility and healing properties, demonstrating potential for advanced functional materials (Du et al., 2014).
Pharmaceutical and Biomedical Applications
In the pharmaceutical domain, novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have shown promise in antimicrobial studies, with certain compounds exhibiting significant activity against clinical strains of S. epidermidis. These findings suggest potential applications in developing new antimicrobial agents (Szulczyk et al., 2021).
Photopolymerization and 3D Printing
Furan derivatives have been explored as photoinitiators in photopolymerization processes. For instance, 2,6-bis(furan-2-ylmethylidene)cyclohexan-1-one (BFC) exhibited high polymerization rates and conversion at low concentrations, making it a promising candidate for light-color materials in 3D photopolymerization printing with long-wavelength LED lamps (Li et al., 2019).
Advanced Synthesis Techniques
Efficient synthetic methods have been developed for the preparation of furan or imidazo[1,2-a]pyridine derivatives via a three-component domino reaction. This method showcases significant functional group tolerance and efficiency, highlighting the versatility of furan-based compounds in synthetic organic chemistry (Cui et al., 2018).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-5-8-12-10-11-7-6-9-13-11/h6-7,9,12H,2-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBILSHADLJGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2654519.png)

![4-Cyclopropyl-5-fluoro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2654521.png)


![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2654524.png)



![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide](/img/structure/B2654529.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2654532.png)
![3-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2654534.png)
![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654537.png)
